molecular formula C7H7N3O B15249615 1-Amino-1h-indazol-7-ol

1-Amino-1h-indazol-7-ol

Katalognummer: B15249615
Molekulargewicht: 149.15 g/mol
InChI-Schlüssel: NZSLZHNIOXEQMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-1h-indazol-7-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The structure of this compound consists of a fused benzene and pyrazole ring, with an amino group at the first position and a hydroxyl group at the seventh position. This unique arrangement imparts specific chemical and biological properties to the compound.

Vorbereitungsmethoden

The synthesis of 1-Amino-1h-indazol-7-ol can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzonitrile with hydrazine hydrate under acidic conditions. Another method includes the use of transition metal catalysts, such as copper or palladium, to facilitate the formation of the indazole ring. Industrial production methods often employ these catalytic processes due to their efficiency and high yield .

Analyse Chemischer Reaktionen

1-Amino-1h-indazol-7-ol undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-Amino-1h-indazol-7-ol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Amino-1h-indazol-7-ol involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell growth. The compound’s hydroxyl and amino groups play a crucial role in its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

1-Amino-1h-indazol-7-ol can be compared with other indazole derivatives, such as:

Eigenschaften

Molekularformel

C7H7N3O

Molekulargewicht

149.15 g/mol

IUPAC-Name

1-aminoindazol-7-ol

InChI

InChI=1S/C7H7N3O/c8-10-7-5(4-9-10)2-1-3-6(7)11/h1-4,11H,8H2

InChI-Schlüssel

NZSLZHNIOXEQMZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)O)N(N=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.